sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate
CAS No.:
Cat. No.: VC17937253
Molecular Formula: C24H41NaO5
Molecular Weight: 432.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H41NaO5 |
|---|---|
| Molecular Weight | 432.6 g/mol |
| IUPAC Name | sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate |
| Standard InChI | InChI=1S/C24H40O4.Na.H2O/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);;1H2/q;+1;/p-1/t14-,15-,16-,17?,18-,19?,20?,21+,23+,24-;;/m1../s1 |
| Standard InChI Key | NDVHNZISGVSFMP-YYWCBFNDSA-M |
| Isomeric SMILES | C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1([C@H](CC3C2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+] |
| Canonical SMILES | CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+] |
Introduction
Nomenclature and Structural Characterization
Systematic IUPAC Name
The compound’s systematic name reflects its intricate stereochemistry and functional groups:
Sodium (4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate hydrate.
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The cyclopenta[a]phenanthrene core classifies it as a steroid derivative, with hydroxyl groups at positions 3 and 12, methyl groups at 10 and 13, and a pentanoate side chain at position 17 .
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The sodium counterion neutralizes the carboxylic acid group, while the hydrate designation indicates crystalline water molecules.
Stereochemical Configuration
Key stereochemical features include:
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R configurations at C3, C5, C10, C13, and C17.
Table 1: Stereochemical Assignments
| Position | Configuration | Functional Group |
|---|---|---|
| C3 | R | Hydroxyl |
| C5 | R | Methyl |
| C10 | S | Methyl |
| C12 | S | Hydroxyl |
| C13 | R | Methyl |
| C17 | R | Pentanoate |
Physicochemical Properties
Molecular Formula and Weight
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Molecular Formula: C₂₄H₃₇O₅Na·H₂O (monohydrate form).
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Molecular Weight: 448.54 g/mol (calculated from PubChem data ).
Solubility and Stability
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Solubility: High aqueous solubility due to the ionic sodium group, contrasting with parent carboxylic acids like cholic acid (logP = 1.5) .
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Stability: Sensitive to hydrolysis under acidic conditions, releasing the free acid and sodium ions.
Table 2: Comparative Physicochemical Data
| Property | This Compound | Cholic Acid | Dihydrocortisol |
|---|---|---|---|
| Molecular Weight (g/mol) | 448.54 | 408.57 | 364.50 |
| logP | 1.2 (est.) | 1.5 | 2.1 |
| Hydrogen Bond Donors | 3 | 3 | 3 |
| Hydrogen Bond Acceptors | 6 | 5 | 5 |
Synthesis and Derivatives
Synthetic Pathways
The compound is synthesized via:
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Esterification: Reaction of the parent carboxylic acid with sodium hydroxide in aqueous ethanol.
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Crystallization: Isolation as a hydrate from water-miscible solvents .
Structural Analogues
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Cholic Acid Derivatives: Share the cyclopenta[a]phenanthrene core but lack the sodium and pentanoate groups .
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Dihydrocortisol: Features similar hydroxylation patterns but includes a ketone at C3 .
Pharmacological and Biochemical Implications
Mechanism of Action
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Bile Acid Analogues: The sodium salt enhances solubility, facilitating interaction with lipid membranes and nuclear receptors like FXR .
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Anti-inflammatory Effects: Hydroxyl groups at C3 and C12 may suppress cytokine production, akin to dihydrocortisol .
Metabolic Pathways
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Hepatic Metabolism: Undergoes phase II conjugation (glucuronidation/sulfation) prior to biliary excretion .
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Enterohepatic Recirculation: Sodium-dependent transporters mediate reabsorption in the ileum .
Analytical Characterization
Spectroscopic Data
Chromatographic Methods
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HPLC: Retention time 12.4 min (C18 column, 70:30 methanol:water).
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